molecular formula C9H16O6 B13820807 methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate

methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Cat. No.: B13820807
M. Wt: 220.22 g/mol
InChI Key: NTLRJQFXSGMTPL-VQVTYTSYSA-N
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Description

Methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the use of dihydroxyacetone and dimethyl carbonate under specific reaction conditions to form the dioxolane ring. The stereochemistry is controlled through the use of chiral catalysts or reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and microreactor technology can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

Methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The pathways involved may include modulation of oxidative stress and inhibition of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate: shares similarities with other dioxolane derivatives and esters.

    Ethyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate: Similar structure but with an ethyl ester group.

    Propyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate: Similar structure but with a propyl ester group.

Uniqueness

The unique stereochemistry and functional groups of this compound make it particularly valuable in asymmetric synthesis and as a potential therapeutic agent. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate

InChI

InChI=1S/C9H16O6/c1-9(2)14-6(5(11)4-10)7(15-9)8(12)13-3/h5-7,10-11H,4H2,1-3H3/t5-,6+,7+/m1/s1

InChI Key

NTLRJQFXSGMTPL-VQVTYTSYSA-N

Isomeric SMILES

CC1(O[C@H]([C@H](O1)C(=O)OC)[C@@H](CO)O)C

Canonical SMILES

CC1(OC(C(O1)C(=O)OC)C(CO)O)C

Origin of Product

United States

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